Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate
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Overview
Description
Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate is a chemical compound with the molecular formula C8H16N4O2.H2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate typically involves the reaction of ethyl piperazine-1-carboxylate with an appropriate aminating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate can be compared with other similar compounds, such as:
- Ethyl 4-[(methylamino)acetyl]amino-1-piperidinecarboxylate
- Ethyl 4-[(ethylamino)acetyl]amino-1-piperidinecarboxylate
- 4-Amino-4-(hydroxymethyl)-1-piperidinecarboxylic acid phenylmethyl ester
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
ethyl 4-carbamimidoylpiperazine-1-carboxylate;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2.H2O4S/c1-2-14-8(13)12-5-3-11(4-6-12)7(9)10;1-5(2,3)4/h2-6H2,1H3,(H3,9,10);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOSZFNCFHKQTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60981609 |
Source
|
Record name | Sulfuric acid--ethyl 4-carbamimidoylpiperazine-1-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60981609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63981-40-8 |
Source
|
Record name | 1-Piperazinecarboxylic acid, 4-amidino-, ethyl ester, hydrogen sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--ethyl 4-carbamimidoylpiperazine-1-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60981609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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